BenchChemオンラインストアへようこそ!

Aurora kinase inhibitor-3

Oncology Kinase Inhibition Cell Cycle

For oncology researchers requiring a well-validated, Aurora A-selective chemical probe, Aurora Kinase Inhibitor-3 (IC50=42 nM) provides a defined selectivity fingerprint against BMX, BTK, IGF-1R, c-Src, TRKB, SYK, and EGFR—minimizing off-target confounds compared to MLN8054 or Alisertib. Its moderate potency enables clear dose-response curves without immediate pathway shutdown. Ideal for centrosome amplification, mitotic spindle formation studies, and kinase panel validation where clean target engagement is critical.

Molecular Formula C21H18F3N5O
Molecular Weight 413.4 g/mol
CAS No. 879127-16-9
Cat. No. B1666738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurora kinase inhibitor-3
CAS879127-16-9
SynonymsAurora Kinase Inhibitor III;  AKI-7169;  AKI 7169;  AKI7169; 
Molecular FormulaC21H18F3N5O
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)NC4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(11-14)26-18-9-10-25-20(29-18)28-17-6-2-5-16(12-17)27-19(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,27,30)(H2,25,26,28,29)
InChIKeyRDTDWGQDFJPTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aurora Kinase Inhibitor-3 (CAS 879127-16-9) for Selective Aurora A Kinase Inhibition in Cancer Research


Aurora Kinase Inhibitor-3 (CAS 879127-16-9), also known as Aurora Kinase Inhibitor III, is a cell-permeable, ATP-competitive 2,4-dianilinopyrimidine compound that acts as a potent inhibitor of Aurora A kinase [1]. Its primary application lies in oncology research, where it is used to study the role of Aurora A in cell division and tumorigenesis [2].

Why Aurora Kinase Inhibitor-3 Cannot Be Casually Substituted with Other Aurora A Inhibitors


While numerous compounds target Aurora A kinase, their selectivity profiles, potency, and off-target effects differ significantly. Aurora Kinase Inhibitor-3 demonstrates a distinct selectivity fingerprint, particularly against a panel of clinically relevant kinases . Substituting this compound with another Aurora A inhibitor, such as MLN8054 or Alisertib, without rigorous experimental validation could lead to confounding results due to these differences in kinase inhibition profiles, potentially altering cellular phenotypes and obscuring true biological mechanisms [1].

Quantitative Differentiation of Aurora Kinase Inhibitor-3 Against Key Comparators


Aurora A Potency: Positioning Aurora Kinase Inhibitor-3 Among Leading Clinical Candidates

Aurora Kinase Inhibitor-3 inhibits Aurora A kinase with an IC50 of 42 nM . This places its potency between the less potent Aurora A Inhibitor I (190 nM in HCT116 cells) and the highly potent clinical candidates Alisertib (IC50 = 1.2 nM) and MLN8054 (IC50 = 4 nM) . This intermediate potency may be advantageous for studies requiring a balance between effective target engagement and reduced potential for complete pathway ablation, offering a different dynamic range for dose-response experiments compared to more potent clinical leads.

Oncology Kinase Inhibition Cell Cycle

Kinase Selectivity Profile: A Unique Fingerprint for Minimizing Off-Target Effects

Aurora Kinase Inhibitor-3 exhibits a defined selectivity profile against a panel of kinases, including BMX, BTK, IGF-1R, c-Src, TRKB, SYK, and EGFR, with IC50 values ranging from 386 nM to >10,000 nM . This contrasts with pan-Aurora inhibitors like AMG 900 (IC50s of 5, 4, and 1 nM for Aurora A/B/C) or Barasertib, which is highly selective for Aurora B over A (>3000-fold) . The specific profile of Aurora Kinase Inhibitor-3, with its weaker activity against these off-targets, allows researchers to probe Aurora A-specific biology with a known, and potentially more manageable, off-target risk profile compared to broader-acting inhibitors.

Kinase Selectivity Off-Target Effects Chemical Biology

Aurora A vs. Aurora B Selectivity: A Defined Window for Dissecting Mitotic Functions

The selectivity of Aurora Kinase Inhibitor-3 for Aurora A over Aurora B is implied by its primary potency against Aurora A (42 nM) and its distinct chemical structure compared to dual inhibitors. While a precise IC50 for Aurora B is not widely reported in primary literature for this specific compound, its classification as an 'Aurora A inhibitor' [1] contrasts sharply with compounds like ZM447439 (IC50s of 110 and 130 nM for Aurora A and B, respectively) . This suggests a more focused effect on Aurora A-specific mitotic functions, such as centrosome maturation and spindle assembly, with potentially less direct impact on the spindle assembly checkpoint and cytokinesis, which are primarily governed by Aurora B.

Mitosis Aurora Kinase Cell Division

Optimal Research and Industrial Applications for Aurora Kinase Inhibitor-3


Validating Aurora A-Specific Phenotypes in Cellular Models

Researchers investigating the specific role of Aurora A in processes like centrosome amplification or mitotic spindle formation can use Aurora Kinase Inhibitor-3 as a chemical probe. Its selectivity profile, as detailed in Section 3, makes it suitable for experiments where minimizing off-target kinase inhibition is crucial for interpreting phenotypes. The moderate potency (42 nM) allows for the establishment of clear dose-response curves without immediate, complete pathway shutdown, which can be informative for studying partial inhibition or in combination drug screens .

Chemical Biology Studies on Aurora A vs. Aurora B Functional Divergence

In studies aiming to delineate the non-overlapping functions of Aurora A and Aurora B during mitosis, Aurora Kinase Inhibitor-3 serves as a valuable tool. As discussed in Section 3, its classification as an Aurora A-selective inhibitor, distinct from dual A/B inhibitors, allows scientists to selectively perturb Aurora A-dependent processes. This enables a cleaner comparison with the effects of Aurora B-selective inhibitors like Barasertib, facilitating the dissection of their individual contributions to cell division fidelity [1].

Comparative Profiling in Kinase Selectivity Panels

For laboratories building or validating panels of kinase inhibitors, Aurora Kinase Inhibitor-3 provides a well-characterized data point for Aurora A inhibition. Its selectivity fingerprint against BMX, BTK, IGF-1R, c-Src, TRKB, SYK, and EGFR, as quantified in Section 3, makes it a useful reference compound for establishing assay conditions and benchmarking the selectivity of novel Aurora A inhibitors under development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurora kinase inhibitor-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.